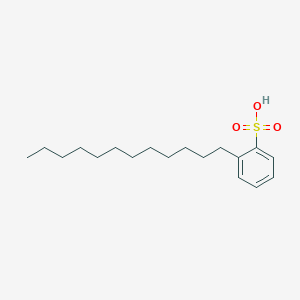

2-Dodecylbenzenesulfonic acid

Description

2-Dodecylbenzenesulfonic acid (C₁₈H₃₀O₃S) is an organosulfonic acid characterized by a dodecyl (12-carbon) alkyl chain attached to a benzene ring, with a sulfonic acid (-SO₃H) group at the ortho (2nd) position. It is widely utilized in industrial and biochemical applications due to its surfactant properties, which arise from its amphiphilic structure. Key uses include:

- Material Science: As a dopant in conductive polymer composites (e.g., polypyrrole/zirconium dioxide composites for supercapacitors) to enhance electrochemical performance .

- Antimicrobial Applications: Demonstrated efficacy in formulations for treating organic produce .

- Environmental Impact: Identified as an emerging pollutant in surface water due to its persistence and detection via advanced screening methods .

- Biological Relevance: Found to modulate metabolic pathways in inflammation models and microbial interactions .

Propriétés

IUPAC Name |

2-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQQQGBSDOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860152 | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

300 °F (USCG, 1999), 149 °C, 300 °F open cup | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 77 °F (USCG, 1999), 1 @ 25 °C | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow to brown | |

CAS No. |

27176-87-0, 47221-31-8, 85536-14-7 | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047221318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMO4A07H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Microporous Dispersion Reactor Technology

The sulfonation of dodecylbenzene with sulfur trioxide (SO₃) in microreactors represents a modern advancement in minimizing by-products and enhancing yield. In this method, a dodecylbenzene solution and SO₃ are rapidly mixed in a microporous dispersion reactor, ensuring precise temperature control and uniform reagent distribution. The microreactor’s design prevents localized overheating, a common issue in batch reactors, by dissipating the exothermic heat of reaction efficiently.

Key parameters include:

-

Molar ratio : SO₃ to dodecylbenzene at 1.05–1.2:1.

-

Temperature : Maintained at 40–45°C to avoid side reactions.

-

Aging : Post-reaction aging for 30–50 minutes ensures complete conversion.

This method achieves a mass fraction of 98% 2-dodecylbenzenesulfonic acid with negligible waste acid, attributed to the reactor’s ability to suppress sulfone and sulfonic anhydride formation.

Solvent Recovery and Product Isolation

Following sulfonation, the solvent 1,2-dichloroethane is recovered via rotary evaporation, leaving behind the crude acid. The absence of aqueous workup reduces hydrolysis risks, preserving product integrity.

Sulfonation with Oleum in Batch Reactors

Kinetic Analysis and Reaction Optimization

Traditional sulfonation using oleum (fuming sulfuric acid) remains prevalent in industrial settings. A kinetic study in a mixed batch reactor revealed the reaction is 0.74-order with respect to dodecylbenzene and first-order with respect to SO₃. The rate constant increases with temperature, as shown below:

| Temperature (°C) | Rate Constant (L/mol·s) |

|---|---|

| 20 | |

| 30 | |

| 40 | |

| 50 |

The activation energy was calculated as 11,400 cal/mol , indicating significant temperature sensitivity.

By-Product Management

Oleum-based methods often yield sulfones and residual sulfuric acid. Strategies to mitigate by-products include:

-

Dilution : Adding water post-reaction to hydrolyze sulfonic anhydrides.

-

Neutralization : Treating with NaOH to isolate sodium dodecylbenzenesulfonate, followed by acidification to recover this compound.

Neutralization and Purification Techniques

Calcium Chloride Metathesis

A patented method introduces calcium chloride (CaCl₂) during neutralization to remove sodium sulfate (Na₂SO₄). The process involves:

-

Neutralizing dodecylbenzenesulfonic acid with NaOH to pH 7.5–8.0.

-

Adding CaCl₂ at 30–50°C to precipitate CaSO₄.

-

Heating to 65–85°C to form Ca(OH)₂, further reducing sulfate content.

This approach reduces Na₂SO₄ levels by 90%, enhancing product purity while introducing NaCl as a viscosity modifier for downstream applications.

Solvent Extraction and Filtration

Post-neutralization, the crude product is filtered to remove insoluble CaSO₄ and Ca(OH)₂. Standing for 5–8 hours ensures complete precipitate formation, yielding a filtrate with ≤1% impurity content.

Industrial-Scale Production and Optimization

Continuous vs. Batch Processes

Comparative analysis of microreactor and batch systems highlights trade-offs:

| Parameter | Microreactor | Batch Reactor |

|---|---|---|

| Yield | 98% | 85–90% |

| By-Products | <1% | 5–10% |

| Throughput | High (continuous flow) | Moderate (batch-dependent) |

| Energy Use | Low (efficient heat transfer) | High (cooling required) |

Microreactors excel in precision and efficiency but require higher initial capital investment.

Emerging Applications and Process Adaptations

Analyse Des Réactions Chimiques

Types of Reactions: 2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Strong bases like sodium hydroxide or nucleophiles such as amines can be used.

Major Products:

Oxidation: Sulfonates.

Substitution: Various substituted benzenesulfonic acid derivatives.

Applications De Recherche Scientifique

Key Applications

The applications of 2-Dodecylbenzenesulfonic acid can be categorized into several sectors:

Detergents and Cleaning Agents

- Household Detergents : DBSA is widely used in formulating household cleaning products due to its excellent emulsifying, dispersing, and wetting properties. It enhances the cleaning efficacy by reducing surface tension .

- Industrial Cleaners : It is also employed in industrial degreasers and heavy-duty cleaning agents where strong surfactant action is required .

Personal Care Products

- DBSA is incorporated in personal care formulations such as shampoos and soaps, where it contributes to effective cleansing while maintaining mildness on the skin .

Agricultural Applications

- In agriculture, DBSA acts as a soil conditioner, improving soil structure and nutrient availability, thus enhancing crop yields .

Oil Recovery

- The compound is utilized in the oil industry as a component of drilling fluids. Its properties help reduce friction during drilling operations, facilitating smoother processes .

Chemical Manufacturing

- DBSA serves as an ingredient in the production of various alkylbenzene sulfonate salts and is also used in metalworking fluids and hydraulic fluids due to its stability under alkaline conditions .

Case Study 1: Oil Industry Application

A study demonstrated that the inclusion of DBSA in drilling fluids significantly reduced friction and improved the efficiency of drilling operations. The use of DBSA allowed for smoother drilling processes while protecting machinery from wear .

Case Study 2: Personal Care Product Efficacy

Research on the formulation of shampoos revealed that products containing DBSA exhibited superior cleansing properties compared to those without it. The surfactant's ability to emulsify oils and dirt resulted in better performance in removing impurities from hair .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Detergents | Household cleaners, industrial degreasers | Enhanced cleaning efficacy |

| Personal Care | Shampoos, soaps | Mildness with effective cleansing |

| Agriculture | Soil conditioners | Improved nutrient availability |

| Oil Recovery | Drilling fluids | Reduced friction during drilling |

| Chemical Manufacturing | Alkylbenzene sulfonate salts | Stability in alkaline conditions |

Mécanisme D'action

The mechanism of action of 2-dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long-chain alkyl group attached to the benzene ring, linked to a sulfonic acid group, allows it to reduce surface tension effectively. This enhances the mixing of water with oils and fats, making it an efficient cleaning agent . The compound acts as an emulsifier, wetting agent, and dispersant, facilitating the stable mixing of otherwise immiscible substances .

Comparaison Avec Des Composés Similaires

Structural Isomers: 2- vs. 4-Dodecylbenzenesulfonic Acid

The positional isomerism of the sulfonic acid group significantly influences physicochemical properties and applications:

The ortho isomer’s steric hindrance reduces micelle formation efficiency compared to the para isomer, making the latter more common in detergent formulations .

Salts and Derivatives

Sodium Dodecylbenzenesulfonate (SDBS)

- Structure : Sodium salt of dodecylbenzenesulfonic acid.

- Properties : Enhanced water solubility compared to the acid form.

- Applications : Widely used in antimicrobial formulations for food safety .

- Toxicity : Classified as a skin and eye irritant (H315, H319) .

Ethanolamine Salt of 4-Dodecylbenzenesulfonic Acid

- Structure: Ethanolamine counterion paired with the sulfonic acid group.

- Applications : Utilized in specialized surfactants for controlled drug delivery systems .

- Safety Profile : Lower volatility and reduced inhalation risks compared to SDBS .

Functional Analogues: Other Sulfonic Acids

Material Science

- Supercapacitive Performance : Doping polypyrrole with this compound improves specific capacitance by 40% compared to undoped composites, attributed to enhanced ion transport .

Environmental Impact

Activité Biologique

2-Dodecylbenzenesulfonic acid (DBSA) is an organic compound classified as a benzenesulfonic acid derivative. It is characterized by its long hydrophobic dodecyl chain and a sulfonic acid group, which imparts unique biological and chemical properties. This article explores the biological activity of DBSA, including its mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C18H30O3S

- Molecular Weight : 326.49 g/mol

- Solubility : Soluble in water, alcohols, and various organic solvents .

- Structure : The compound features a dodecyl group attached to a benzene ring with a sulfonic acid functional group, enhancing its amphiphilic nature.

Mechanisms of Biological Activity

DBSA exhibits several biological activities due to its surfactant properties:

- Antimicrobial Activity : DBSA has demonstrated efficacy against various microbial strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies have shown that DBSA can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Catalytic Properties : As a Bronsted acid catalyst, DBSA facilitates the synthesis of various organic compounds. For instance, it has been used in the eco-friendly synthesis of quinoxaline derivatives, which possess diverse pharmacological profiles .

- Cellular Signaling : As a secondary metabolite, DBSA may play roles in cellular signaling pathways, potentially influencing processes such as apoptosis and inflammation .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DBSA against Staphylococcus aureus and Escherichia coli. The results indicated that DBSA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Catalytic Applications

Research published in the European Journal of Lipid Science and Technology highlighted the use of DBSA in catalyzing esterification reactions for biodiesel production. The study reported an optimal yield of 95% under specific reaction conditions, showcasing its potential as a green catalyst in sustainable chemistry .

Toxicological Studies

Toxicological assessments have indicated that while DBSA is effective as an antimicrobial agent, it is also corrosive to biological tissues at higher concentrations. A concentration of 0.5% to 1% in water caused significant irritation to skin and eyes . This duality emphasizes the need for careful handling and application in industrial settings.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-dodecylbenzenesulfonic acid, and how do they influence its applications in research?

- Answer : The compound (C₁₈H₃₀O₃S, MW 326.49) is a sulfonic acid derivative with a dodecyl chain. Key properties include:

- Solubility : Soluble in water (10 g/L at 20°C), ethanol, and alkaline solutions, but insoluble in non-polar organic solvents .

- Density : 1.06 g/mL at 20°C, with a boiling point of 82°C and flash point of 85°F .

- Acidity : pKa ≈ 0.7 at 20°C, making it a strong Brønsted acid suitable for catalysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : The compound is classified under GHS Hazard Category 8 (corrosive) with risks of skin/eye irritation (H315, H319) and acute toxicity (H302). Safety protocols include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and metals .

- Methodological Note : Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste services .

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

- Answer : The compound is typically synthesized via sulfonation of dodecylbenzene using concentrated sulfuric acid or oleum. Key steps:

- Reaction : Dodecylbenzene + H₂SO₄ → this compound at 40–60°C .

- Purification : Neutralize with NaOH to form the sodium salt, followed by recrystallization or column chromatography .

- Methodological Note : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol) and confirm structure via ¹H NMR (δ 1.2–1.6 ppm for dodecyl chain) .

Advanced Research Questions

Q. How does this compound function as a Brønsted acid-surfactant combined catalyst in organic synthesis?

- Answer : The compound acts as a dual-function catalyst in reactions like the Pictet–Spengler synthesis of quinoxalines:

- Acidic Role : Protonates aldehydes/isatins to activate electrophiles .

- Surfactant Role : Forms micelles in ethanol, enhancing reaction rates by concentrating reactants at interfaces .

Q. What evidence supports the biological relevance of this compound in metabolomic studies?

- Answer : The compound has been identified as a prognostic biomarker in refractory tumor-induced osteomalacia (TIO):

- Metabolomic Profiling : UPLC-MS detected elevated serum levels in non-remission TIO patients (VIP score >2.0) .

- Pathway Analysis : Linked to lipid metabolism disruptions, potentially influencing phosphate homeostasis .

- Methodological Note : Use sparse partial least squares discriminant analysis (sPLS-DA) to distinguish metabolite profiles between patient cohorts .

Q. How does this compound compare to other sulfonic acids in antiviral disinfectant formulations?

- Answer : In silico studies rank it favorably for eco-pharmaco-economic balance:

- Efficacy : Binds to viral glycoproteins (e.g., HA, VP8) with LBE scores of −7.5 to −8.5 kcal/mol, comparable to chlorhexidine .

- Environmental Impact : Lower ecotoxicity (66%) vs. hexachlorophene (82%) .

Data Contradictions and Resolutions

- Solubility Variability : Some sources report water solubility as 10 g/L , while others note insolubility in "general organic solvents" . Resolution: Solubility is pH-dependent; the sodium salt form (e.g., Na-DBSA) is more water-soluble .

- Toxicity Classification : Discrepancies exist between OSHA (Category 4 oral toxicity) and GHS (Category 3 respiratory irritation) . Resolution: Follow the most stringent protocol (GHS H335) for respiratory protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.